

Unraveling Chaetosemin J: A Technical Guide to its Spectroscopic Data Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Chaetosemin J**, a polyketide metabolite isolated from the fungus Chaetomium seminudum. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data instrumental in its structure elucidation, alongside the experimental protocols utilized for data acquisition.

Spectroscopic Data Analysis

The structural determination of **Chaetosemin J** was accomplished through a comprehensive analysis of its ¹H and ¹³C NMR spectra, in conjunction with high-resolution mass spectrometry.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the molecular formula of **Chaetosemin J**.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M + H] ⁺	247.0919	247.0917	C14H15O4
[M + Na]+	269.0739	269.0735	C14H14NaO4



Nuclear Magnetic Resonance (NMR) Data

The 1 H and 13 C NMR spectra were recorded in deuterated methanol (CD $_3$ OD) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals, while the coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

Position	δ (ppm)	Multiplicity	J (Hz)
5	6.09	S	
7	3.61	S	_
2'-CH ₃	1.99	S	_
3'-CH₃	1.83	S	_
2"	6.06	d	2.1
4"	6.06	d	2.1
6"	6.06	d	2.1

¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)



Position	δ (ppm)	Туре
2	166.4	С
3	112.9	С
4	180.2	С
5	101.9	СН
6	164.2	С
7	32.1	CH ₂
8	113.8	С
1'	159.5	С
2', 6'	102.8	СН
3', 5'	159.5	С
4'	107.0	СН
2-CH₃	9.0	CH₃
3-CH₃	20.1	СН₃

Experimental Protocols Isolation and Purification

Chaetosemin J was isolated from the solid fermentation culture of Chaetomium seminudum. The culture was extracted with ethyl acetate, and the resulting crude extract was subjected to repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound.

Spectroscopic Measurements

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AVANCE 500 MHz spectrometer. Samples were dissolved in CD₃OD. Chemical shifts were referenced to the residual solvent signals (δ H 3.31 and δ C 49.0 for CD₃OD).

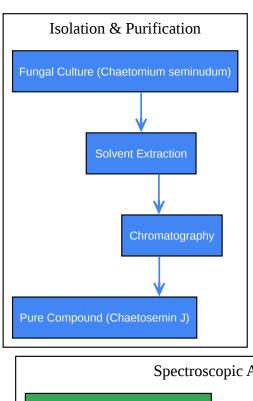


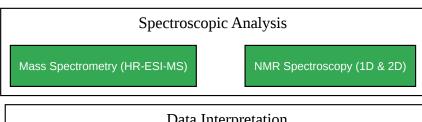
Mass Spectrometry: High-resolution ESI-MS data were obtained using a Thermo Scientific LTQ Orbitrap XL mass spectrometer.

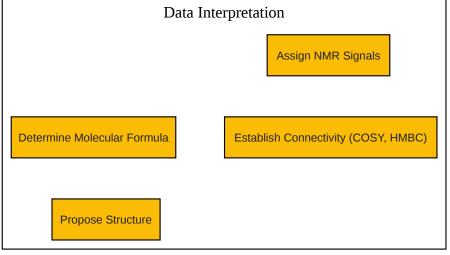
Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the structure elucidation of a natural product like **Chaetosemin J** using spectroscopic techniques.









Structure Validation

Confirmed Structure of Chaetosemin J

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Workflow for the structure elucidation of **Chaetosemin J**.







This guide provides a foundational understanding of the spectroscopic analysis of **Chaetosemin J**. For further details, researchers are encouraged to consult the primary literature on the isolation and characterization of this compound.

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